molecular formula C11H20O4 B14715658 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate CAS No. 14739-13-0

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate

Cat. No.: B14715658
CAS No.: 14739-13-0
M. Wt: 216.27 g/mol
InChI Key: FLMXMCDJRRHMHA-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate is an organic compound with a complex structure that includes a dioxolane ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate typically involves the reaction of 4-hydroxybutyl acetate with 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring but has a hydroxyl group instead of an acetate group.

    Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Similar in structure but with an additional ester group.

    (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)(triphenyl)phosphonium bromide: Contains a phosphonium group, making it useful in different chemical contexts.

Uniqueness

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl acetate is unique due to its combination of the dioxolane ring and acetate group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

14739-13-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl acetate

InChI

InChI=1S/C11H20O4/c1-9(12)13-7-5-4-6-10-8-14-11(2,3)15-10/h10H,4-8H2,1-3H3

InChI Key

FLMXMCDJRRHMHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC1COC(O1)(C)C

Origin of Product

United States

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